molecular formula C10H7F3N2 B1295281 1-(3-Trifluoromethylphenyl)imidazole CAS No. 25371-97-5

1-(3-Trifluoromethylphenyl)imidazole

Cat. No.: B1295281
CAS No.: 25371-97-5
M. Wt: 212.17 g/mol
InChI Key: KZVUPVJLOACZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Trifluoromethylphenyl)imidazole, also known as 1-(3-TFMPI), is an organic compound with a wide range of applications in the fields of medicinal chemistry, organic chemistry, and biochemistry. It is a heterocyclic aromatic compound consisting of an imidazole ring with a trifluoromethylphenyl substituent. 1-(3-TFMPI) has been studied extensively in recent years due to its potential in medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

1-(2-Trifluoromethylphenyl)imidazole (TRIM) exhibits potent inhibition of neuronal and inducible isoforms of nitric oxide synthase (NOS) in vitro. Its inhibitory action is particularly significant in mouse cerebellar and lung isoforms, with IC50 values of 28.2 μm and 27.0 μm, respectively. Interestingly, TRIM is less effective against bovine aortic endothelial NOS. This specificity suggests a potential for TRIM in experimental applications to investigate the biological roles of nitric oxide within the central nervous system, especially considering its dose-related antinociceptive activity in mice (Handy et al., 1995).

Corrosion Inhibition

Imidazole derivatives, such as those synthesized using microwave irradiation methods, have shown significant potential as corrosion inhibitors. These derivatives, including 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol (IM1), display up to 96% corrosion inhibition efficiency. Such high efficacy is attributed to their strong adsorption onto surfaces following the Langmuir model, with Gibbs free energy values indicating mixed-type adsorption (physisorption and chemisorption). These properties make them suitable for protecting materials like mild steel in acidic solutions (Prashanth et al., 2021).

Electrolytes for Fuel Cells

Imidazole and its derivatives, like 1-methyl imidazole, have been utilized as additives in polybenzimidazole membranes equilibrated with phosphoric acid. These systems demonstrate high-temperature proton-conducting properties, making them relevant for use in fuel cell technologies. The conductivity of these membranes, especially under various humidity conditions, is a critical area of research (Schechter & Savinell, 2002).

Anticancer Activity

Imidazole derivatives, particularly imidazole-1,2,3-triazole hybrids, have shown significant anticancer activity against various cancer cell lines. These compounds, synthesized through copper(I) catalyzed click reactions, exhibit potential as candidates for further investigation as anticancer drugs. Their efficacy is backed by in-silico molecular docking studies and ADMET profiles, which provide insights into their pharmacokinetic and dynamic attributes (Al-blewi et al., 2021).

Safety and Hazards

The compound is intended for R&D use only and is not recommended for medicinal, household, or other uses . Further safety and hazard information was not available in the retrieved sources.

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Mechanism of Action

Target of Action

1-(3-Trifluoromethylphenyl)imidazole, also known as 1-[3-(trifluoromethyl)phenyl]imidazole, is a small molecule that interacts with several targets. One of the primary targets is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

For instance, its interaction with Mitogen-activated protein kinase 14 could potentially influence the kinase’s activity, thereby affecting the cellular processes it regulates .

Biochemical Pathways

Given its interaction with mitogen-activated protein kinase 14, it is likely to influence pathways regulated by this kinase . These could include pathways involved in cell proliferation, differentiation, and stress response .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability and overall pharmacological effect .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. For instance, its interaction with Mitogen-activated protein kinase 14 could potentially influence cellular processes such as proliferation, differentiation, and stress response .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets .

Biochemical Analysis

Biochemical Properties

1-(3-Trifluoromethylphenyl)imidazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The compound can act as an inhibitor or substrate for these enzymes, affecting their activity and the metabolism of other compounds. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain kinases, which are crucial for cell signaling. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter metabolic pathways by interacting with enzymes involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating them. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression of specific genes, ultimately affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light or heat can lead to its degradation, affecting its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and function over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular processes. At high doses, toxic or adverse effects can occur. Studies have reported threshold effects, where the compound’s efficacy plateaus or decreases at higher concentrations. Toxic effects at high doses may include cellular damage, organ toxicity, and adverse behavioral changes in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cells, it can interact with binding proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its efficacy and toxicity, with certain tissues showing higher accumulation levels .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9(6-8)15-5-4-14-7-15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVUPVJLOACZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180018
Record name 1-(3-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25371-97-5
Record name 1-(3-Trifluoromethylphenyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Trifluoromethylphenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Trifluoromethylphenyl)imidazole
Reactant of Route 2
Reactant of Route 2
1-(3-Trifluoromethylphenyl)imidazole
Reactant of Route 3
Reactant of Route 3
1-(3-Trifluoromethylphenyl)imidazole
Reactant of Route 4
Reactant of Route 4
1-(3-Trifluoromethylphenyl)imidazole
Reactant of Route 5
Reactant of Route 5
1-(3-Trifluoromethylphenyl)imidazole
Reactant of Route 6
Reactant of Route 6
1-(3-Trifluoromethylphenyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.